molecular formula C22H19ClN4O6 B3181868 4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid CAS No. 1415559-66-8

4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid

Cat. No. B3181868
CAS RN: 1415559-66-8
M. Wt: 470.9 g/mol
InChI Key: ZWNSQJAUGJITRJ-UHFFFAOYSA-N
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Description

The compound “4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid” is a complex organic molecule. It contains several functional groups including a piperazine ring, a nitro group, a carboxylic acid group, and an isoxazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperazine ring and isoxazole ring introduce cyclic structures into the molecule, while the nitro group and carboxylic acid group are likely to be involved in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could undergo reduction reactions to form amines, while the carboxylic acid group could react with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, while the nitro group could make it relatively reactive .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-[4-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbonyl]-5-methyl-1,2-oxazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O6/c1-13-19(20(24-33-13)14-2-4-15(5-3-14)22(29)30)21(28)26-10-8-25(9-11-26)18-7-6-16(27(31)32)12-17(18)23/h2-7,12H,8-11H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNSQJAUGJITRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C(=O)O)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117152
Record name Benzoic acid, 4-[4-[[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl]-5-methyl-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid

CAS RN

1415559-66-8
Record name Benzoic acid, 4-[4-[[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl]-5-methyl-3-isoxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415559-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[4-[[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl]-5-methyl-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid
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4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid
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4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid
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4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid
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4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid
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4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid

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